molecular formula C7H14ClNO B1454735 8-Oxa-5-azaspiro[3.5]nonane hydrochloride CAS No. 1147107-82-1

8-Oxa-5-azaspiro[3.5]nonane hydrochloride

Cat. No. B1454735
M. Wt: 163.64 g/mol
InChI Key: CPDIUQLSJNMUMM-UHFFFAOYSA-N
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Description

8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a synthetic compound . It has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety . The molecular formula for this compound is C7H14ClNO .


Synthesis Analysis

The synthesis of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride involves several reactions . The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. Then, the 4-cyclohexylbutanone undergoes cyclization and reduction reactions to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride is unique and consists of a spirocyclic system containing an oxa and an azaspiro moiety . The InChI code for this compound is provided in the references .


Chemical Reactions Analysis

The chemical properties of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride are notable, as it undergoes several chemical reactions such as oxidation, reduction, and alkylation reactions .


Physical And Chemical Properties Analysis

The physical properties of 8-Oxa-5-azaspiro[3.5]nonane hydrochloride include a white to yellow solid form . The compound is soluble in water and ethanol but insoluble in many organic solvents . The molecular weight of this compound is 163.64 g/mol .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a compound that has drawn attention due to its structural uniqueness and potential in various chemical syntheses. Research has explored synthetic routes and applications of spirocyclic compounds, highlighting their significance in medicinal chemistry and drug discovery.

  • Synthetic Methodologies

    A variety of synthetic methodologies have been developed to construct spirocyclic compounds, including 8-oxa-5-azaspiro[3.5]nonane derivatives. These methodologies often involve multi-step reactions, employing strategies such as intramolecular cyclization and rearrangement processes. One approach described the efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, showcasing a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde, which underscores the synthetic accessibility of related spirocyclic compounds (Connolly et al., 2010).

  • Chemical Reactivity and Functionalization

    The reactivity and functionalization of spirocyclic compounds are critical for their application in drug discovery. Studies have focused on the hydrolysis, acylation, and other transformations of spirocyclic compounds, providing a basis for the generation of structurally diverse and biologically active molecules. For example, research on the hydrolysis and acylation of imino groups in spirocyclic compounds has demonstrated the potential for creating a variety of derivatives with distinct chemical properties (Belikov et al., 2013).

Applications in Drug Discovery

The structural complexity and diversity of spirocyclic compounds, including 8-oxa-5-azaspiro[3.5]nonane hydrochloride, make them attractive scaffolds in drug discovery. Their application spans across various therapeutic areas, from CNS disorders to infectious diseases.

  • Biological Activities

    Spirocyclic compounds have been identified as core structures in molecules exhibiting significant biological activities. Research into spirocyclic oxetanes and related structures has led to the discovery of molecules with potential therapeutic applications, including inhibitors of fatty acid amide hydrolase (FAAH), a target for pain and inflammation treatments. Novel spirocyclic inhibitors demonstrating significant potency and selectivity highlight the potential of these structures in medicinal chemistry (Meyers et al., 2011).

  • Scaffold Diversity

    The inherent diversity of spirocyclic scaffolds, including variations like 8-oxa-5-azaspiro[3.5]nonane, is a valuable asset in the development of novel therapeutic agents. Their multifunctional nature allows for the exploration of a wide range of biological targets, facilitating the discovery of new drugs with enhanced efficacy and safety profiles.

Safety And Hazards

8-Oxa-5-azaspiro[3.5]nonane hydrochloride is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

8-oxa-5-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-9-5-4-8-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDIUQLSJNMUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-5-azaspiro[3.5]nonane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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